3-(4-Amino-phenyl)-chromen-2-one (CAS 1218-54-8) is a structurally privileged coumarin building block characterized by a reactive primary amine located on the 3-phenyl ring. In industrial and medicinal chemistry, this specific substitution pattern provides a direct vector for functionalization—such as acylation, sulfamoylation, or thiophosphorylation—without disrupting the electron density of the benzopyrone core. For procurement teams and process chemists, this compound serves as a critical advanced intermediate for the synthesis of enzyme inhibitors, multi-target directed ligands (MTDLs), and specialized fluorescent probes, offering streamlined synthetic processability compared to unfunctionalized coumarin analogs[1].
Substituting 3-(4-Amino-phenyl)-chromen-2-one with more common analogs like 3-phenylcoumarin or 7-aminocoumarin fundamentally compromises both synthetic efficiency and downstream performance. Using 3-phenylcoumarin requires low-yielding nitration and reduction sequences to introduce the necessary amine handle, increasing process complexity and cost. Conversely, employing 7-aminocoumarin places the reactive site directly on the benzopyrone core. This alters the spatial geometry required for target binding—such as engaging specific lipophilic pockets in steroid sulfatase (STS) or acetylcholinesterase (AChE)—and shifts the photophysical push-pull dynamics, rendering the resulting derivatives ineffective for precision drug design or specific optical probe applications [1].
When utilized as a scaffold for N-thiophosphorylated sulfamates, the 3-(4-aminophenyl) group directs the thiophosphoryl moiety precisely into the lipophilic region of the STS active site. This specific orientation yields inhibitors with IC50 values of 0.201 µM, outperforming generic coumarin sulfamates that lack this extended spatial vector [1].
| Evidence Dimension | Enzyme Inhibition (STS IC50) |
| Target Compound Data | 0.201 µM (N-thiophosphorylated derivative) |
| Comparator Or Baseline | Generic coumarin sulfamates (weaker binding affinity) |
| Quantified Difference | Sub-micromolar potency driven by the 3-(4-aminophenyl) spatial geometry |
| Conditions | In vitro enzymatic assay for steroid sulfatase |
Validates the compound as an essential, high-performance precursor for developing non-steroidal therapeutics for hormone-dependent cancers.
The primary amine on the 3-phenyl ring allows for efficient amide condensation to create multi-target directed ligands. Derivatives synthesized from this compound exhibit selective AChE inhibition with IC50 values reaching 0.091 µM, which is competitive with clinical benchmarks like donepezil (0.012 µM) and vastly outperforms unmodified coumarin cores [1].
| Evidence Dimension | Enzyme Inhibition (AChE IC50) |
| Target Compound Data | 0.091 µM (amide-linked derivative) |
| Comparator Or Baseline | Unmodified coumarin core (inactive/weak binding) |
| Quantified Difference | Nanomolar potency enabling dual-target cholinesterase inhibition |
| Conditions | In vitro biological assay for AChE |
Proves the compound's utility as a highly processable precursor for Alzheimer's disease drug development.
The presence of the pre-installed primary amine on the 3-phenyl ring allows for direct coupling reactions (e.g., with carboxylic acids or chlorothiophosphates) that proceed with yields up to 99% in optimized routes. This eliminates the need for the multi-step functionalization required when starting from unfunctionalized 3-phenylcoumarin .
| Evidence Dimension | Derivatization Yield |
| Target Compound Data | Up to 99% yield in direct coupling |
| Comparator Or Baseline | 3-phenylcoumarin (requires multi-step nitration/reduction) |
| Quantified Difference | Eliminates 2-3 synthetic steps while maximizing throughput |
| Conditions | Standard laboratory coupling conditions |
Significantly reduces scale-up costs and improves batch reproducibility for contract manufacturing organizations.
Due to its ability to position functional groups precisely within the enzyme's lipophilic pocket, this compound is the precursor of choice for synthesizing N-thiophosphorylated coumarin-7-O-sulfamates targeting hormone-dependent breast cancers [1].
The reactive amine allows for the rapid assembly of complex multi-target directed ligands via amide linkages, making it a highly efficient starting material for R&D teams developing potent AChE and BuChE inhibitors for Alzheimer's disease[2].
The extended conjugation and specific push-pull electronics provided by the 3-(4-aminophenyl) substitution make this compound a highly effective intermediate for developing custom fluorescent dyes and optical brighteners that require distinct Stokes shifts compared to standard 7-aminocoumarins .